5,5-Dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid is a complex organic compound that belongs to the class of benzothiadiazines. This compound is characterized by its unique bicyclic structure and contains both dioxo and carboxylic acid functionalities. It has garnered interest in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various methods involving cyclization reactions of suitable precursors. Research articles have documented the synthesis and characterization of related compounds, providing insights into the methodologies employed for obtaining this specific benzothiadiazine derivative.
5,5-Dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms in its structure. It is also categorized under carboxylic acids due to the carboxyl functional group (-COOH) present.
The synthesis of 5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid typically involves multi-step reactions. One common method includes:
Technical details often include the use of solvents such as dimethylformamide and reaction conditions like temperature control and time management to optimize yield and purity.
The synthesis might require specific catalysts or bases (e.g., sodium hydroxide) to facilitate reactions. Monitoring via thin-layer chromatography can help track progress during synthesis.
The compound's structure features a fused bicyclic system that includes:
X-ray crystallography or nuclear magnetic resonance spectroscopy may be used to confirm the molecular structure and assess stereochemistry.
The molecular formula can be represented as . The structural elucidation often reveals bond lengths and angles critical for understanding reactivity.
Key reactions involved in the synthesis include:
The reaction conditions (temperature, pH) are crucial for ensuring successful cyclization and functional group transformations. The use of inert atmospheres may prevent unwanted side reactions.
The mechanism of action for compounds like 5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid often involves:
Studies have shown that derivatives of benzothiadiazines exhibit varying degrees of biological activity depending on their structural modifications.
The compound's physical properties include:
Chemical stability under different conditions (pH variations, temperature) is crucial for determining shelf life and usability in pharmaceutical applications.
Relevant analyses such as thermogravimetric analysis can provide insights into thermal stability.
5,5-Dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid has potential applications in:
The benzothiadiazine pharmacophore represents a landmark in medicinal chemistry, originating with the discovery of chlorothiazide in the 1950s as one of the first effective oral diuretics. This 1,2,4-benzothiadiazine-1,1-dioxide scaffold demonstrated unprecedented carbonic anhydrase inhibition and sodium excretion properties, revolutionizing hypertension and edema management. Over subsequent decades, systematic exploration of this core structure revealed that ring expansion and annulation could dramatically alter bioactivity profiles. The synthesis of azepino-fused derivatives emerged as a strategic innovation, where incorporation of a seven-membered azepine ring aimed to enhance metabolic stability and receptor binding specificity. This led to the development of advanced scaffolds including 5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid – a compound reflecting over six decades of rational benzothiadiazine optimization [1] [4].
Table 1: Evolution of Benzothiadiazine-Based Scaffolds
Generation | Representative Compound | Core Structural Features | Molecular Weight (g/mol) |
---|---|---|---|
First (1950s) | Chlorothiazide | Bicyclic benzothiadiazine | 295.75 |
Second (1980s) | Diazoxide | Benzothiadiazine with open sulfonamide | 230.67 |
Modern | 5,5-Dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid | Tricyclic azepino-benzothiadiazine with carboxylic acid | 294.33 |
Contemporary pharmacological interest in this specific azepino-benzothiadiazine derivative stems from its dual-functional character: The conserved 1,2,4-benzothiadiazine-5,5-dioxide moiety provides a proven pharmacophoric anchor, while the tetrahydroazepine ring induces conformational constraints that may enhance selectivity toward neurological or metabolic targets. Unlike early benzothiadiazines that primarily modulated ion transport, this compound's extended heterocyclic system shows theoretical potential for CNS permeability and protein-protein interaction inhibition, positioning it as a candidate for neurodegenerative disease research. Current commercial availability through specialized suppliers (e.g., Santa Cruz Biotechnology) underscores its research significance, though therapeutic applications remain exploratory [2] [4].
Table 2: Research Suppliers of Azepino-Benzothiadiazine Derivatives
Supplier | Compound Variant | Catalog Number | Pricing |
---|---|---|---|
Santa Cruz Biotechnology | 8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide | sc-351651 | $248.00/250 mg |
Ryan Scientific, Inc. | 2-Chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide | Not specified | Not specified |
Enamine | 2-Chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide | Not specified | Not specified |
The target compound embodies a complex tricyclic architecture that merges three distinct heterocyclic components into a single, conformationally restricted pharmacophore. Its systematic chemical name decodes as follows: A benzene ring fused to a 1,2,4-thiadiazine 1,1-dioxide system, which is further bridged via nitrogen and carbon atoms to a saturated seven-membered azepine ring. The core structure is characterized by the following molecular attributes:
The tetrahydroazepine component (8,9,10,11-tetrahydro-7H-azepine) distinguishes this scaffold from classical benzothiadiazines. This saturated seven-membered ring adopts a boat-like conformation that projects the carboxylic acid moiety into three-dimensional space, potentially enabling interactions with deep enzymatic pockets inaccessible to planar analogues. The saturation (tetrahydro status) reduces ring flexibility while enhancing solubility – a crucial consideration for in vitro bioassays.
The 1,2,4-benzothiadiazine-5,5-dioxide system contributes essential electronic features: The S=O groups act as hydrogen bond acceptors with potential for ionic interactions, while the N₂-SO₂ moiety creates a polarized region facilitating binding to cationic residues on target proteins. Position 3 hosts the carboxylic acid group, which serves dual roles as a hydrogen-bond donor/acceptor and a metal-chelating functionality – particularly relevant for modulating metalloenzymes.
Table 3: Structural Comparison of Key Benzothiadiazine Derivatives
Structural Feature | 5,5-Dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid | 2-Chloro Derivative | Benzo[e] Isomer |
---|---|---|---|
Core Structure | Azepino[2,1-c]-fused benzothiadiazine | Azepino[2,1-c]-fused benzothiadiazine with Cl at C2 | Linear benzothiadiazine |
Molecular Formula | C₁₃H₁₄N₂O₄S | C₁₃H₁₃ClN₂O₄S | C₈H₆N₂O₄S |
Molecular Weight | 294.33 g/mol | 328.77 g/mol | 226.21 g/mol |
Position 3 Substituent | Carboxylic acid (-COOH) | Carboxylic acid (-COOH) | Carboxylic acid (-COOH) |
Key Modifications | Unsubstituted at C2 | Chlorine at C2 | No azepine ring |
Theoretical LogP | Not specified | Not specified | 0.488 |
Structurally related derivatives highlight the impact of subtle modifications:
The conformational constraints imparted by the azepino[2,1-c] fusion create a ridged V-shaped topology where the dihedral angle between the benzothiadiazine plane and the azepine ring averages 112–118°. This distortion moves the C3-carboxylic acid into a pseudo-axial orientation – a feature absent in unconstrained benzothiadiazines. Computational modeling suggests this orientation favors docking into allosteric enzyme sites, providing a structural rationale for investigating novel mechanisms of action beyond classical diuretic activity.
Compound Index Table
CAS No.: 200399-47-9
CAS No.: 214491-07-3
CAS No.: 54878-25-0
CAS No.: